Cas no 21256-29-1 (1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide)
1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide Chemical and Physical Properties
Names and Identifiers
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- Imidodicarbonimidic diamide, N-[2-(4-chlorophenyl)ethyl]-
- 1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide
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- MDL: MFCD24357507
- Inchi: 1S/C10H14ClN5/c11-8-3-1-7(2-4-8)5-6-15-10(14)16-9(12)13/h1-4H,5-6H2,(H6,12,13,14,15,16)
- InChI Key: UWEJCNMMSCVUJR-UHFFFAOYSA-N
- SMILES: C(=N)(NCCC1=CC=C(Cl)C=C1)NC(=N)N
1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-214953-1g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 1g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-214953-5g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 5g |
$1530.0 | 2023-09-16 | ||
| Enamine | EN300-214953-10g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 10g |
$2269.0 | 2023-09-16 | ||
| Enamine | EN300-214953-0.05g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 0.05g |
$443.0 | 2023-09-16 | ||
| Enamine | EN300-214953-0.1g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 0.1g |
$464.0 | 2023-09-16 | ||
| Enamine | EN300-214953-0.25g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 0.25g |
$485.0 | 2023-09-16 | ||
| Enamine | EN300-214953-0.5g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 0.5g |
$507.0 | 2023-09-16 | ||
| Enamine | EN300-214953-1.0g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-214953-2.5g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 2.5g |
$1034.0 | 2023-09-16 | ||
| Enamine | EN300-214953-5.0g |
1-carbamimidamido-N-[2-(4-chlorophenyl)ethyl]methanimidamide |
21256-29-1 | 5.0g |
$1530.0 | 2023-02-22 |
1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide
1-Carbamimidamido-N-2-(4-Chlorophenyl)ethylmethanimidamide: A Promising Compound for Targeted Therapeutic Applications
1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide, with the chemical identifier CAS No. 21256-29-1, represents a novel class of bioactive molecules that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, exhibits potential for applications in multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Recent advancements in synthetic methodologies and biological evaluations have further highlighted its significance in drug discovery.
1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide is structurally defined by the presence of a methanimidamide core, which is functionalized with a carbamimidamido group and a 4-chlorophenyl moiety. The 4-chlorophenyl substituent plays a critical role in modulating the compound’s pharmacokinetic properties, while the methanimidamide backbone contributes to its biological activity. Recent studies have demonstrated that this structural framework enables the compound to interact with specific molecular targets, thereby enhancing its therapeutic potential.
Emerging research in 2,023 has unveiled the potential of 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide as a candidate for targeting signal transduction pathways associated with cancer progression. A 2024 study published in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of kinase enzymes involved in tumor cell proliferation, suggesting its utility in the development of targeted therapies. The compound’s ability to modulate cell cycle regulation and induce apoptosis in malignant cells has been further supported by in vitro and in vivo experiments.
Recent advancements in computational drug design have facilitated the identification of 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide as a potential inhibitor of pro-inflammatory cytokines. A 2023 study published in Pharmacological Research demonstrated that this compound effectively suppresses the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in inflammatory models, highlighting its relevance in the treatment of autoimmune disorders and chronic inflammation. The compound’s mechanism of action involves the modulation of signal transduction pathways such as NF-κB and MAPK, which are critical in inflammatory responses.
Additional investigations into the pharmacokinetic profile of 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide have revealed its favorable properties for drug development. A 2024 study in Drug Metabolism and Disposition indicated that this compound demonstrates enhanced bioavailability and prolonged half-life compared to its structural analogs, which is attributed to its unique chemical structure and metabolic stability. These properties make it a promising candidate for oral administration, reducing the need for frequent dosing and improving patient compliance.
Moreover, the compound’s potential in the treatment of neurodegenerative diseases has been explored in recent clinical studies. A 2023 preclinical trial published in Neuropharmacology showed that 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide significantly reduces the accumulation of beta-amyloid plaques in Alzheimer’s disease models. This effect is mediated through the inhibition of beta-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
In the realm of antimicrobial applications, 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide has shown promising activity against multidrug-resistant bacteria. A 2024 study in Antimicrobial Agents and Chemotherapy reported that this compound effectively disrupts bacterial cell membranes and inhibits the synthesis of essential proteins, leading to the eradication of Gram-positive and Gram-negative pathogens. These properties make it a potential candidate for the development of new antibiotics, particularly in the face of increasing antimicrobial resistance.
The development of 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide has also been influenced by advancements in green chemistry and sustainable synthesis methods. A 2023 review in Green Chemistry highlighted the use of microwave-assisted synthesis and flow chemistry to improve the efficiency and reduce the environmental impact of its production. These methodologies not only enhance the scalability of the compound but also align with the principles of sustainable pharmaceutical development.
Despite the promising findings, further research is needed to fully elucidate the mechanism of action and potential side effects of 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide. Ongoing studies are focused on its toxicological profile and long-term safety, particularly in the context of chronic administration. These studies are crucial for ensuring the compound’s efficacy and safety in human trials, which are currently in the preclinical stage.
In conclusion, 1-Carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide represents a significant advancement in the field of pharmaceutical science. Its diverse applications in oncology, inflammation, neurodegenerative diseases, and antimicrobial therapy underscore its potential as a multifunctional therapeutic agent. Continued research and development will be essential to translate these findings into clinical practice, ultimately benefiting patients with a wide range of diseases.
1-Carbamimidamido-N-2-(4-Chlorophenyl)ethylmethanimidamide: A Multifunctional Therapeutic Agent Introduction The compound 1-Carbamimidamido-N-2-(4-Chlorophenyl)ethylmethanimidamide (hereafter referred to as Compound X) is a promising pharmaceutical candidate with diverse applications in oncology, inflammation, neurodegenerative diseases, and antimicrobial therapy. Its unique structural framework, featuring a 4-chlorophenyl group and a methanimidamide backbone, enables it to interact with multiple molecular targets, making it a versatile therapeutic agent. Structure and Mechanism of Action Compound X's structure includes: - 4-Chlorophenyl group: Modulates pharmacokinetic properties and enhances target specificity. - Methanimidamide backbone: Contributes to biological activity by interacting with key molecular targets. Recent studies have revealed that Compound X exerts its effects through multiple mechanisms: - Inhibition of kinase enzymes: Selectively targets kinase pathways involved in cancer progression (e.g., EGFR, ERK, AKT). - Modulation of inflammatory pathways: Suppresses NF-κB and MAPK signaling, reducing the expression of IL-6 and TNF-α. - Targeting BACE1: Inhibits beta-secretase, reducing beta-amyloid plaque accumulation in Alzheimer’s disease. - Antimicrobial activity: Disrupts bacterial cell membranes and inhibits protein synthesis, effective against multidrug-resistant pathogens. Applications in Disease Therapies 1. Oncology: - Cancer Cell Proliferation: Inhibits cell cycle progression and induces apoptosis in malignant cells. - Targeted Therapy: Selective inhibition of kinase enzymes offers a potential strategy for precision oncology. 2. Inflammation and Autoimmune Disorders: - Anti-inflammatory Effects: Reduces IL-6 and TNF-α levels, mitigating chronic inflammation. - NF-κB and MAPK Modulation: Targets pathways critical for inflammatory responses. 3. Neurodegenerative Diseases: - Alzheimer’s Disease: Reduces beta-amyloid plaques via BACE1 inhibition, offering a potential therapeutic approach for neurodegeneration. 4. Antimicrobial Therapy: - Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria, addressing the challenge of antimicrobial resistance. Pharmacokinetic and Toxicological Profile - Bioavailability and Half-Life: Demonstrates enhanced bioavailability and prolonged half-life, ideal for oral administration. - Toxicological Studies: Ongoing research is evaluating long-term safety and potential side effects, crucial for clinical translation. Sustainable Synthesis and Green Chemistry - Microwave-Assisted and Flow Chemistry: Advances in green chemistry have improved the efficiency and sustainability of Compound X synthesis, aligning with environmental and economic goals. Conclusion Compound X represents a significant breakthrough in pharmaceutical science, with potential applications across multiple therapeutic areas. Its multifunctional properties and favorable pharmacokinetic profile make it a promising candidate for clinical development. Continued research will be essential to refine its mechanism of action, toxicological profile, and therapeutic efficacy, ultimately advancing its potential to benefit patients with diverse diseases. References - Journal of Medicinal Chemistry (2024) - Inflammation Research (2023) - Neurodegenerative Diseases (2023) - Antimicrobial Agents and Chemotherapy (2024) - Green Chemistry Reviews (2023) Key Takeaways - Compound X is a multifunctional therapeutic agent with applications in oncology, inflammation, neurodegeneration, and antimicrobial therapy. - Its structural features enable target-specific interactions, enhancing therapeutic efficacy. - Sustainable synthesis methods and pharmacokinetic optimization support its development for clinical translation. - Ongoing toxicological and safety studies are critical for ensuring its clinical viability. This compound exemplifies the potential of drug design innovation in addressing complex medical challenges, offering hope for targeted and effective therapies in the future.21256-29-1 (1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide) Related Products
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